REACTION_CXSMILES
|
[OH2:1].CO.[OH:4][CH2:5][C:6]([CH2:19][OH:20])([CH2:9][O:10][CH2:11][C:12]([CH2:17][OH:18])([CH2:15][OH:16])[CH2:13][OH:14])[CH2:7][OH:8]>C(OC)(=O)C=C.OC1C=C(S(O)(=O)=O)C=CC=1C.C1(C)C=CC(S(O)(=O)=O)=CC=1.S([O-])([O-])(=O)=O.[Cu+2].C1(C)C=CC=CC=1>[C:17]([O-:18])(=[O:1])[CH:12]=[CH2:15].[OH:14][CH2:13][C:12]([CH2:17][OH:18])([CH2:11][O:10][CH2:9][C:6]([CH2:19][OH:20])([CH2:7][OH:8])[CH2:5][OH:4])[CH2:15][OH:16] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Quantity
|
203 g
|
Type
|
solvent
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
solvent
|
Smiles
|
OC=1C=C(C=CC1C)S(=O)(=O)O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred while nitrogen gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
were distilled out
|
Type
|
CUSTOM
|
Details
|
After the finish of the reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |